molecular formula C8H6Cl3NO2 B2472645 2-Amino-2-(2,3,5-trichlorophenyl)acetic acid CAS No. 1259959-38-0

2-Amino-2-(2,3,5-trichlorophenyl)acetic acid

Cat. No.: B2472645
CAS No.: 1259959-38-0
M. Wt: 254.49
InChI Key: PDBKAKXMXYTPFX-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3,5-trichlorophenyl)acetic acid is an organic compound with a molecular formula of C8H6Cl3NO2. This compound is characterized by the presence of an amino group and a trichlorophenyl group attached to an acetic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3,5-trichlorophenyl)acetic acid typically involves the reaction of 2,3,5-trichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3,5-Trichlorobenzaldehyde+Glycine2-Amino-2-(2,3,5-trichlorophenyl)acetic acid\text{2,3,5-Trichlorobenzaldehyde} + \text{Glycine} \rightarrow \text{this compound} 2,3,5-Trichlorobenzaldehyde+Glycine→2-Amino-2-(2,3,5-trichlorophenyl)acetic acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3,5-trichlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-2-(2,3,5-trichlorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3,5-trichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)acetic acid
  • 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid
  • 2-Amino-2-(3,5-dichlorophenyl)acetic acid

Uniqueness

2-Amino-2-(2,3,5-trichlorophenyl)acetic acid is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-2-(2,3,5-trichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBKAKXMXYTPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)N)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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